molecular formula C9H8N2O B1603219 8-Aminoquinolin-4-ol CAS No. 53867-95-1

8-Aminoquinolin-4-ol

Cat. No. B1603219
CAS RN: 53867-95-1
M. Wt: 160.17 g/mol
InChI Key: INLBSFZJESHRAK-UHFFFAOYSA-N
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Description

8-Aminoquinolin-4-ol, often abbreviated as AQ, is the 8-amino derivative of quinoline . It is a pale yellow solid and is structurally analogous to 8-hydroxyquinoline . The derivatives of 8-Aminoquinolin-4-ol, such as primaquine, tafenoquine, and pamaquine, have been tested for anti-malaria activity .


Synthesis Analysis

The original synthesis of AQ involved nitration of quinoline to give a mixture of the 5- and 8-nitroderivatives, which were separated by distillation and sublimation . Reduction of the 8-nitro isomer with tin powder in the presence of hydrochloric acid gave the amines . AQ can also be produced by amination of 8-chloroquinoline .


Molecular Structure Analysis

The molecular formula of 8-Aminoquinolin-4-ol is C9H8N2O . It has a molecular weight of 160.17 . The chemical structure of 8-Aminoquinolin-4-ol is similar to that of primaquine, which is a 6-methoxy-8-(4-amino-1-methylbutyl) aminoquinoline with a molecular weight of 259 .


Chemical Reactions Analysis

8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . It facilitates the site-specific coupling of a wide range of 8-aminoquinoline amides with a diverse array of phenols and alcohols .


Physical And Chemical Properties Analysis

8-Aminoquinolin-4-ol is a pale yellow solid with a density of 1.337 g/cm^3 . It has a melting point of 65 °C (149 °F; 338 K) . The physicochemical properties of 8-Aminoquinolin-4-ol can be significantly changed by linking different substituents onto the quinoline parent ring .

Safety And Hazards

8-Aminoquinolin-4-ol is used only for research and development under the supervision of a technically qualified individual . A major drawback to the 8-aminoquinolines is their toxicity in glucose-6-phosphate dehydrogenase (G6PD)-deficient individuals .

Future Directions

The 8-aminoquinolines have a long history, being the first chemotype of synthetic antimalarials when pamaquine was used from the late 1920s . Today, additional 8-aminoquinolines have been synthesized as the search for safer and more efficacious compounds continues . Introducing various carboxamide groups into an 8-aminoquinoline molecule to create 8-amidoquinoline derivatives to improve water solubility and cell membrane permeability is also a recent trend .

properties

IUPAC Name

8-amino-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLBSFZJESHRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618529
Record name 8-Aminoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Aminoquinolin-4-ol

CAS RN

53867-95-1, 50349-92-3
Record name 8-Amino-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53867-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50349-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Aminoquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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